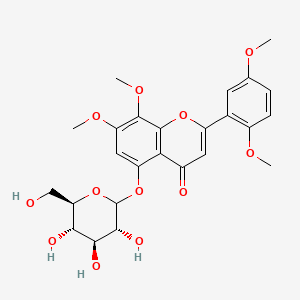

5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside

Vue d'ensemble

Description

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside is a useful organic compound that can be used in the field of life sciences . It is a type of flavonoid and is derived from the herbs of Andrographis paniculata .

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside consists of a flavonoid backbone with multiple methoxy and hydroxy substituents . The compound has a defined stereochemistry, with 5 defined stereocenters .Physical And Chemical Properties Analysis

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside is a yellow powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The compound has a molecular weight of 520.49 g/mol .Applications De Recherche Scientifique

Chemotaxonomic Significance

A study on European Teucrium species highlighted the presence of various surface flavonoids, including compounds similar to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside. These flavonoids have shown potential as taxonomic markers, helping in the classification and identification of plant species (Harborne et al., 1986).

Antiandrogenic Activities

Isoflavone glucosides, structurally related to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside, isolated from groundnuts, have demonstrated antiandrogenic activities. Their binding to androgen receptors and inhibition of prostate-specific antigen expression in cancer cells signify potential applications in prostate cancer research (Ichige et al., 2013).

Cancer Cell Growth Inhibition

Research on hydroxylated polymethoxyflavones, including compounds similar to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside, has shown potent inhibitory effects on the growth of human colon cancer cells. The presence of a hydroxyl group at specific positions significantly enhances their inhibitory activity, suggesting potential therapeutic applications in colon cancer treatment (Qiu et al., 2010).

Metabolite Analysis

Studies on Andrographis paniculata have identified flavonoid glycosides structurally related to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside. These compounds, including new flavonoid glycosides, contribute to a better understanding of the plant's pharmacological properties and potential medicinal applications (Li et al., 2007).

Quantification in Citrus Products

A study developed a highly sensitive method for quantifying polymethoxyflavones, related to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside, in citrus products. This research aids in the nutritional and pharmacological studies of these compounds, highlighting their potential health-promoting effects (Dong et al., 2010).

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O12/c1-31-11-5-6-14(32-2)12(7-11)15-8-13(27)19-16(9-17(33-3)23(34-4)24(19)35-15)36-25-22(30)21(29)20(28)18(10-26)37-25/h5-9,18,20-22,25-26,28-30H,10H2,1-4H3/t18-,20-,21+,22-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPWNQUJEGIJPF-NGYQBPMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside | |

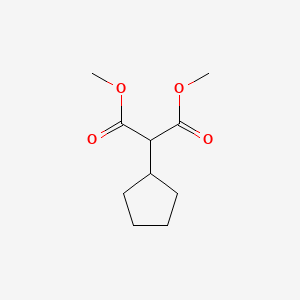

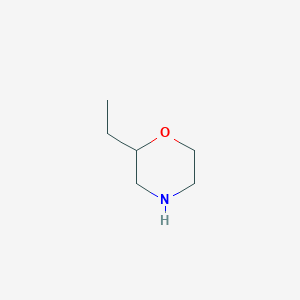

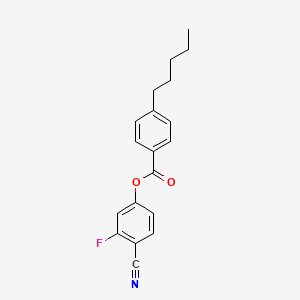

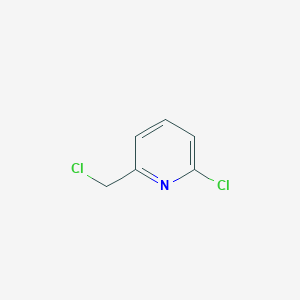

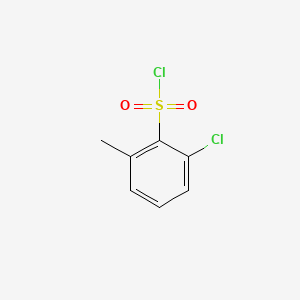

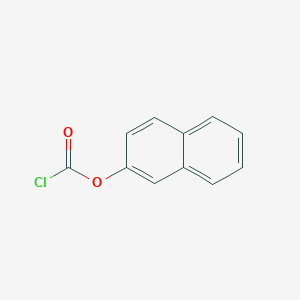

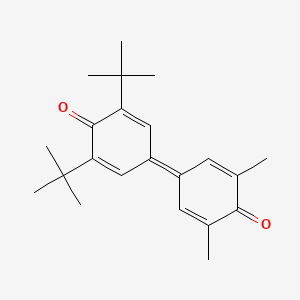

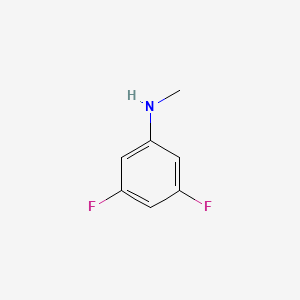

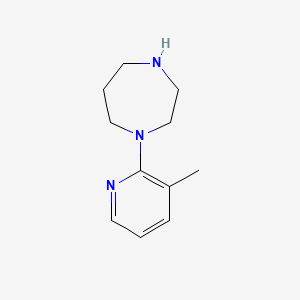

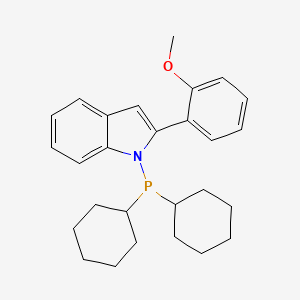

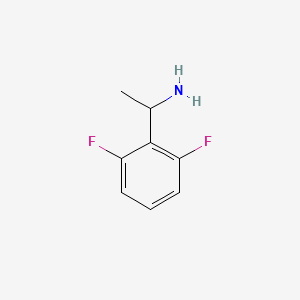

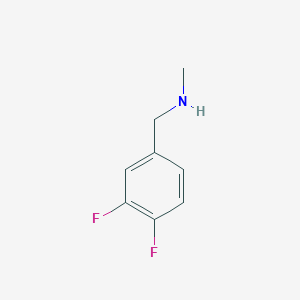

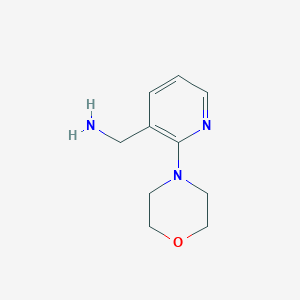

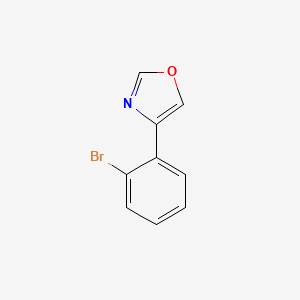

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.